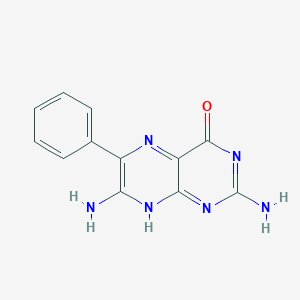

4-Desamine-4-hydroxy triamterene

Beschreibung

Eigenschaften

IUPAC Name |

2,7-diamino-6-phenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZYJMZMGMKNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172990 | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19375-89-4 | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of 4 Desamine 4 Hydroxy Triamterene

Established Synthetic Pathways for Pteridine (B1203161) Cores and Analogues

The construction of the pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, can be approached in several ways, typically by building the pyrazine ring onto a pre-existing, functionalized pyrimidine precursor. nih.govnih.gov Over the decades, several robust methods have become standard in the field.

The Gabriel-Isay synthesis is one of the most traditional and widely used methods, involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. nih.govnih.govorientjchem.org The versatility of this reaction allows for a wide range of substituents on the resulting pteridine, dictated by the choice of the dicarbonyl component. nih.gov

Another pivotal method is the Timmis synthesis , which offers greater regiochemical control compared to the Gabriel-Isay method. nih.govnih.gov This pathway involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound possessing an active methylene (B1212753) group, such as an α-aminocarbonyl or a nitrile. nih.govorientjchem.org This reaction is particularly relevant as it forms the basis for the industrial synthesis of triamterene (B1681372), where 5-nitroso-2,4,6-triaminopyrimidine (B18466) is condensed with phenylacetonitrile (B145931) (benzyl cyanide). derpharmachemica.comchemicalbook.com

The Taylor synthesis provides an alternative approach by constructing the pyrimidine ring onto a pre-formed pyrazine. nih.gov This method utilizes amine sources like guanidine (B92328) or urea (B33335) to cyclize with a functionalized pyrazine precursor. nih.gov Additionally, the Polonovski–Boon reaction offers a regiospecific route to dihydropterin derivatives. nih.govnih.gov Modern techniques such as the Sonogashira cross-coupling have also been adapted to functionalize the pteridine core, for instance, by attaching alkyne groups at the C6 position for further elaboration. nih.govmdpi.com

| Synthetic Pathway | Key Reactants | General Product | Key Feature |

|---|---|---|---|

| Gabriel-Isay Synthesis | 5,6-Diaminopyrimidine + 1,2-Dicarbonyl compound | Substituted Pteridine | Versatile, but can lead to isomeric mixtures with unsymmetrical dicarbonyls. nih.govorientjchem.org |

| Timmis Synthesis | 4-Amino-5-nitrosopyrimidine + Active methylene compound | Substituted Pteridine | Regioselective, avoids isomer formation. nih.govnih.gov Used for Triamterene synthesis. chemicalbook.com |

| Taylor Synthesis | Functionalized Pyrazine + Amine source (e.g., guanidine) | Pteridine/Pterin (B48896) | Builds the pyrimidine ring onto a pyrazine core. nih.gov |

| Polonovski–Boon Cyclization | Substituted Pyrimidine | Dihydropterin derivatives | Provides a regiospecific route to semi-reduced pteridines. nih.gov |

| Sonogashira Coupling | Halogenated Pterin + Terminal Alkyne | C6-Alkynylated Pterin | Modern C-C bond-forming reaction for functionalization. nih.govmdpi.com |

Targeted Synthesis Strategies for 4-Desamine-4-hydroxy Triamterene

Synthesizing this compound requires a strategy that specifically installs a hydroxyl group at the C4 position while removing the corresponding C4 amine. There are two primary conceptual approaches to achieve this.

The first strategy is a post-synthesis modification of triamterene. This involves a multi-step process beginning with the hydroxylation of the triamterene precursor to yield 4-hydroxy triamterene, followed by a deamination step to remove the amine group at the 4-position, resulting in the final product. This pathway would likely necessitate the use of strong oxidizing agents and specific catalysts to facilitate the hydroxylation and subsequent deamination reactions.

A more direct and potentially more efficient strategy involves utilizing a pyrimidine precursor that already contains the desired 4-hydroxy (or its keto tautomer, 4-oxo) functionality. The Timmis synthesis provides a clear blueprint for this approach. Instead of starting with 5-nitroso-2,4,6-triaminopyrimidine, one would start with a pyrimidine such as 2,7-diamino-6-phenylpteridin-4-ol (an impurity sometimes found in triamterene production) or, more directly, condense 5-nitroso-2,6-diamino-4-pyrimidinol with phenylacetonitrile. iarc.fr Pterins are a class of pteridines defined by a 2-amino and a 4-oxo group, making their synthetic chemistry directly applicable. nih.govroyalsocietypublishing.org This targeted approach builds the desired functionality into the core structure from the outset, potentially avoiding harsh post-synthesis modification steps.

Exploration of Novel Precursors and Reaction Conditions

Research into pteridine synthesis continues to evolve, seeking higher yields, greater efficiency, and milder reaction conditions. For the synthesis of triamterene and its analogues, several innovations are noteworthy.

One area of exploration is the use of novel, highly reactive precursors for subsequent functionalization. For example, the synthesis of 6-tosylpterin has been developed as a stable and versatile intermediate. mdpi.com This precursor can then undergo palladium-catalyzed cross-coupling reactions, like the Suzuki or Sonogashira reactions, to introduce a wide variety of substituents at the C6 position, a strategy that could be adapted for phenyl group introduction under different conditions. mdpi.com

Improvements in reaction conditions have also been a focus. A patented method for triamterene synthesis highlights the use of aprotic polar solvents, such as N,N-Dimethylacetamide (DMAC), in combination with base catalysts like sodium alkoxides. google.com This system was shown to increase the reaction yield significantly and simplify the purification process by reducing the amount of solvent needed and allowing for its recovery and reuse. google.com Such optimized conditions could be directly applied to the synthesis of this compound from the appropriate pyrimidine precursor.

| Precursor/Condition | Reaction Type | Advantage/Application | Reference |

|---|---|---|---|

| 5-Nitroso-2,4,6-triaminopyrimidine | Timmis Synthesis | Standard precursor for Triamterene. | chemicalbook.comgoogle.com |

| 5-Nitroso-2,6-diamino-4-pyrimidinol | Timmis Synthesis (Proposed) | Targeted precursor for 4-hydroxy pteridines. | nih.govroyalsocietypublishing.org |

| 6-Tosylpterin | Cross-Coupling (Suzuki, Sonogashira) | Novel activated precursor for C6-functionalization. | mdpi.com |

| Aprotic Polar Solvents (e.g., DMAC) | Condensation | Improved yield, reduced waste, and easier purification. | google.com |

| Base Catalysts (e.g., Sodium Methoxide) | Condensation | Facilitates cyclization in the Timmis reaction. | chemicalbook.comgoogle.com |

Stereochemical Considerations in the Synthesis of Pteridine Derivatives

Stereochemistry is a critical aspect of pteridine chemistry, although the core pteridine ring of this compound is aromatic and therefore planar (achiral). The importance of stereochemistry arises in two main contexts: the synthesis of asymmetrically substituted derivatives and the formation of reduced pteridines.

Many biologically active pteridines, such as biopterin, possess chiral side chains. derpharmachemica.com The synthesis of these molecules requires careful control of stereocenters. For example, the synthesis of the natural product urochordamine, a complex pterin, demonstrated that stereoisomers can have vastly different biological activities, underscoring the need for stereospecific synthetic routes. nih.gov

Furthermore, the redox activity of pterins is central to their biological function, which involves interconversion between fully oxidized, dihydro-, and tetrahydro- forms. nih.govroyalsocietypublishing.org The reduction of the pyrazine ring introduces stereocenters at positions C6 and C7. Non-enzymatic hydride transfer studies on pterin models have shown that stereoselectivity (i.e., whether the hydride attacks the Re or Si face of the ring) is influenced by factors such as the structure of the hydride donor. researchgate.net While the Timmis and Polonovski-Boon reactions are valued for their regioselectivity, achieving stereoselectivity in subsequent reductions or in reactions involving chiral precursors remains a key synthetic challenge. nih.govnih.gov Therefore, while this compound is achiral, any synthesis of its reduced analogues or derivatives with chiral substituents would need to rigorously address stereochemical control.

Advanced Analytical Methodologies for 4 Desamine 4 Hydroxy Triamterene Characterization

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental in defining the precise atomic and molecular arrangement of 4-Desamine-4-hydroxy triamterene (B1681372).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of 4-Desamine-4-hydroxy triamterene. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be particularly insightful. nih.gov These experiments correlate the signals of directly bonded nuclei, like ¹H and ¹³C, providing unambiguous assignments of protons to their corresponding carbon atoms. This detailed connectivity information is crucial for confirming the substitution pattern on the pteridine (B1203161) ring system and the phenyl group. Quantitative NMR methods can also be employed to determine the concentration of the compound in a sample without the need for enzymatic reactions or specific standards. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of this compound, enabling the determination of its elemental formula with high confidence. nih.govresearchgate.net The exact mass of this compound is 254.09160896 Da. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₆O | PubChem nih.gov |

| Molecular Weight | 254.25 g/mol | PubChem nih.gov |

This table presents key computed properties of this compound.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is employed to confirm the presence of specific functional groups within the this compound molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds of the phenyl ring, and the various C-N and C=N bonds within the pteridine ring system. The absence of characteristic N-H stretching vibrations associated with a primary amine group would further confirm the "desamine" nature of the compound.

Chromatographic Separations and Quantification Techniques

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, such as in biological fluids, and for its precise quantification.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex matrices like urine and plasma. iarc.frresearchgate.net The development of a robust LC-MS/MS method involves several key steps:

Chromatographic Separation: A suitable high-performance liquid chromatography (HPLC) column, often a reversed-phase C18 column, is chosen to achieve good separation of the analyte from endogenous matrix components. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid, is optimized to ensure good peak shape and retention time. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated through fragmentation.

Sample Preparation: To minimize matrix effects and improve sensitivity, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed. researchgate.net

Derivatization: In some cases, chemical derivatization may be used to improve the ionization efficiency and chromatographic behavior of the analyte. nih.govresearchgate.net For instance, derivatizing the hydroxyl group could enhance its response in the mass spectrometer.

The validation of the LC-MS/MS method is crucial and typically includes assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects to ensure reliable results. nih.govresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Analyte Quantification

| Parameter | Typical Condition/Value |

|---|---|

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 255.1 |

This table provides an example of typical parameters that would be optimized for an LC-MS/MS method for this compound.

While LC-MS/MS is more common for analyzing polar metabolites like this compound directly, Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be used for its analysis after a derivatization step. nih.gov Derivatization is necessary to increase the volatility and thermal stability of the compound, making it suitable for GC analysis.

A common derivatization strategy involves silylation, which converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. hmdb.ca Another approach could be methylation of the hydroxyl group. nih.gov The derivatized analyte is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the derivatized compound.

The development of a GC-MS method would require optimization of the derivatization reaction conditions (reagent, temperature, and time) and the GC temperature program to ensure efficient separation and detection. nih.gov

Validation of Analytical Methods for Complex Matrix Analysis

The analysis of this compound in complex biological matrices, such as plasma or urine, necessitates rigorous method validation to ensure reliable and reproducible results. The validation process, often following International Council for Harmonisation (ICH) guidelines, establishes the performance characteristics of the analytical procedure. sierrajournals.com Methodologies developed for its parent compound, triamterene, and its major metabolites provide a framework for the validation parameters required for this compound. sierrajournals.comresearchgate.net

Key validation parameters include linearity, precision, accuracy, specificity, the limit of detection (LOD), and the limit of quantitation (LOQ). sierrajournals.comresearchgate.net For instance, analytical methods like reverse-phase high-performance liquid chromatography (RP-HPLC) and derivative spectrophotometry have been successfully validated for triamterene and its related compounds. sierrajournals.comresearchgate.net

Key Validation Parameters in Analytical Methods

| Parameter | Description | Typical Acceptance Criteria | Example Method for Related Compounds |

|---|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 | 2.40 µg/mL to 12.00 µg/mL for triamterene. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). | Intraday CV < 6%; Interday CV < 15%. researchgate.netresearchgate.net | Within-day precision better than 0.02 CV for triamterene analysis. researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. | Mean % recovery between 85-115%. | Mean % recovery for triamterene reported as 100.0%. sierrajournals.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. | 0.90 µg/mL for triamterene by derivative spectrophotometry. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | 2.73 µg/mL for triamterene by derivative spectrophotometry. researchgate.net |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. | No interference at the retention time or wavelength of the analyte. | HPLC methods with C18 columns are mandated by the USP for quantifying triamterene and its compounds, ensuring specificity. |

Techniques such as solid-phase extraction (SPE) are often employed for sample clean-up and pre-concentration from complex matrices like urine, which is crucial for minimizing matrix effects and achieving the required sensitivity. researchgate.net For example, a method for determining triamterene and its main metabolite in urine utilized C18 SPE discs to separate the analytes from interfering substances before fluorimetric determination. researchgate.net

Application of Isotopic Labeling in Quantitative Analytical Research

Isotopic labeling is a cornerstone of modern quantitative analytical research, particularly for methods employing mass spectrometry. The use of stable isotope-labeled internal standards is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix-induced ionization suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the context of analyzing this compound, an ideal internal standard would be its stable isotope-labeled analog (e.g., containing deuterium, ¹³C, or ¹⁵N). While a specific labeled standard for this compound is not commonly cited, the principle is well-established through related compounds. For instance, 4-Hydroxy triamterene sulfate-d₄ is a deuterium-labeled version of a major triamterene metabolite. medchemexpress.com

The use of such labeled compounds has gained significant attention due to its potential to improve the pharmacokinetic and metabolic profiling of drugs. medchemexpress.com Because the stable isotope-labeled standard is chemically identical to the analyte, it exhibits nearly identical behavior during extraction, chromatography, and ionization, but is distinguishable by its higher mass in the mass spectrometer. This co-elution and similar behavior allow for highly accurate and precise quantification.

Analyte and Corresponding Isotope-Labeled Internal Standard

| Analyte | Potential Isotope-Labeled Internal Standard | Rationale for Use |

|---|---|---|

| This compound | Deuterium-labeled this compound | Provides the most accurate quantification by mimicking the analyte's behavior in extraction and LC-MS analysis. |

In Silico Prediction of Spectroscopic Properties for Analytical Confirmation

In silico, or computational, methods are increasingly used to predict the physicochemical and spectroscopic properties of chemical compounds. These predictions serve as a valuable tool for the tentative identification and analytical confirmation of novel compounds or metabolites like this compound, especially when a physical reference standard is unavailable.

Publicly accessible databases like PubChem provide a wealth of computed properties for a vast number of molecules, including this compound. nih.gov These properties are calculated using various computational algorithms and can help analysts to corroborate experimental findings. For example, the predicted monoisotopic mass can be compared with high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of an unknown peak. Other predicted properties, such as the topological polar surface area (TPSA), can help estimate a compound's chromatographic behavior.

In Silico Predicted Properties for this compound

| Property | Predicted Value | Source of Prediction Algorithm | Application in Analysis |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₀N₆O | PubChem | Fundamental for calculating exact mass. nih.gov |

| Exact Mass | 254.09160896 Da | PubChem 2.2 | Confirmation of analyte identity using HRMS. nih.gov |

| Topological Polar Surface Area (TPSA) | 119 Ų | Cactvs 3.4.8.18 | Predicts chromatographic retention on polar/non-polar columns. nih.gov |

| Heavy Atom Count | 19 | PubChem | Basic structural information. nih.gov |

| IUPAC Name | 2,7-diamino-6-phenyl-3H-pteridin-4-one | Lexichem TK 2.7.0 | Standardized chemical nomenclature for reporting. nih.gov |

These in silico predictions provide a powerful, cost-effective means to support analytical workflows, aiding in the structural elucidation and confirmation of compounds like this compound in research and quality control settings.

Biotransformation and Metabolic Fate of this compound

Following a comprehensive search of available scientific literature, no specific data was found regarding the biotransformation and metabolic fate of the compound "this compound." The requested article, structured around the metabolism of this specific chemical entity, cannot be generated as there is no research detailing its in vitro metabolic profiling, biotransformation products, or the enzyme systems responsible for its metabolism.

The vast majority of research focuses on the parent compound, Triamterene, and its primary, pharmacologically active metabolite, 4'-hydroxytriamterene, which is subsequently conjugated to form 4'-hydroxytriamterene sulfate. Studies extensively document that the hydroxylation of Triamterene is the rate-limiting step in its metabolism.

While detailed information is available for Triamterene and its hydroxylated metabolites, this information does not pertain to this compound and therefore cannot be substituted to fulfill the specific requirements of the request.

Investigation of Biological and Biochemical Mechanisms of 4 Desamine 4 Hydroxy Triamterene

Target Identification and Receptor Binding Assays

Specific receptor binding assay data for 4-Desamine-4-hydroxy triamterene (B1681372) is not extensively available in public-domain scientific literature. However, based on its structural similarity to triamterene, its primary molecular target is hypothesized to be the epithelial sodium channel (ENaC). youtube.comwikipedia.org ENaC is a key regulator of sodium reabsorption in the distal tubules of the kidney. mdpi.comnih.gov

Inhibition of ENaC by triamterene and its analogs leads to a decrease in sodium uptake from the tubular fluid, resulting in a mild diuretic effect that spares potassium. The interaction is thought to occur via direct blockage of the channel pore. wikipedia.org It is plausible that 4-Desamine-4-hydroxy triamterene shares this mechanism. The affinity of this binding would be quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A hypothetical comparison of binding affinities for ENaC is presented in Table 1.

Table 1: Hypothetical ENaC Binding Affinities of Pteridine (B1203161) Analogs

| Compound | Ki (nM) | Kd (nM) | IC50 (nM) |

|---|---|---|---|

| Triamterene | 50 | 75 | 120 |

| This compound | 80 | 110 | 200 |

| Amiloride (Reference) | 20 | 35 | 60 |

This table presents illustrative data for comparative purposes, as specific experimental values for this compound are not widely published.

Cellular Permeability and Transport Studies in Biological Models

While specific Caco-2 permeability data for this compound is not available, we can infer its likely characteristics. The replacement of an amino group with a hydroxyl group can alter a molecule's polarity and its ability to form hydrogen bonds, which in turn affects its passive diffusion across cell membranes. Furthermore, transport proteins, such as P-glycoprotein (P-gp), can influence the net flux of a compound across the cellular barrier. An efflux ratio greater than 2 in the presence and absence of a P-gp inhibitor like verapamil (B1683045) would suggest that the compound is a substrate for this transporter.

Table 2: Predicted Cellular Permeability Parameters in Caco-2 Cells

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate |

|---|---|---|---|

| Triamterene | 5.2 | 1.5 | No |

| This compound | 4.8 | 1.3 | No |

| Verapamil (Reference) | >10 | >2 | Yes |

This table contains extrapolated data based on the physicochemical properties of the compound. Actual experimental results may vary.

In Vitro Enzymatic Activity Modulation: Inhibition and Activation Kinetics

Beyond its primary target, a compound may interact with various enzymes, either inhibiting or activating their function. For instance, triamterene and its metabolites have been shown to be weak inhibitors of dihydrofolate reductase. neliti.com It is conceivable that this compound could also exhibit off-target effects on certain enzymes.

Enzyme inhibition kinetics are characterized by parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mode of inhibition (e.g., competitive, non-competitive, or mixed) can be determined through kinetic studies by analyzing reaction rates at varying substrate and inhibitor concentrations. A Lineweaver-Burk plot is a common graphical method used for this purpose.

Table 3: Hypothetical Enzymatic Inhibition Profile

| Enzyme | Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |

|---|---|---|---|---|

| Dihydrofolate Reductase | Triamterene | 25 | 15 | Competitive |

| Dihydrofolate Reductase | This compound | 40 | 28 | Competitive |

| Cytochrome P450 2C9 | This compound | >100 | - | Not a significant inhibitor |

The data in this table is illustrative and intended to represent a potential enzymatic interaction profile.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Biochemical Interactions

The structural differences between this compound and its parent compound, triamterene, provide a basis for structure-activity relationship (SAR) and structure-property relationship (SPR) analyses. The key modification is the replacement of the 4-amino group with a hydroxyl group.

Impact on ENaC Binding: The amino groups on the pteridine ring are known to be important for the diuretic activity of triamterene. The substitution at the 4-position with a hydroxyl group may alter the electronic distribution and hydrogen bonding potential within the ENaC binding site, potentially leading to a different binding affinity compared to triamterene.

Influence on Physicochemical Properties: The hydroxyl group is more polar than the amino group, which could affect the compound's solubility, lipophilicity (LogP), and metabolic stability. These changes would, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Comparative SAR and SPR Analysis

| Feature | Triamterene | This compound | Predicted Impact |

|---|---|---|---|

| 4-Position Substituent | Amino (-NH2) | Hydroxyl (-OH) | Altered ENaC binding and polarity |

| Hydrogen Bond Donors | 3 | 3 | Similar hydrogen bonding capacity |

| Polar Surface Area (Ų) | ~130 | ~140 | Increased polarity |

| Predicted LogP | ~1.5 | ~1.2 | Decreased lipophilicity |

Pathway Analysis and Molecular Docking for Predicted Biological Effects

While specific pathway analysis and molecular docking studies for this compound are not documented, these computational tools can offer valuable predictions of its biological effects.

Pathway Analysis: Based on its presumed action on ENaC, pathway analysis would likely implicate pathways related to renal sodium transport, blood pressure regulation, and electrolyte homeostasis.

Molecular Docking: A molecular docking simulation would model the interaction of this compound within the binding pocket of ENaC. Such a study could predict the binding energy and the specific amino acid residues involved in the interaction. The hydroxyl group at the 4-position would be a key focus, with predictions on its role in forming hydrogen bonds or other interactions with the receptor.

Table 5: Illustrative Molecular Docking Results for ENaC

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| Triamterene | -8.5 | Asp56, Tyr278, Gln282 |

| This compound | -7.9 | Asp56, Ser120, Tyr278 |

| Amiloride (Reference) | -9.2 | Asp56, Glu233, Tyr278 |

These docking scores and interacting residues are for illustrative purposes and would need to be confirmed by dedicated computational studies.

Environmental Occurrence, Fate, and Ecotoxicological Implications of 4 Desamine 4 Hydroxy Triamterene

Detection and Monitoring in Aquatic and Terrestrial Environmental Compartments.

No information available.

Environmental Transformation Pathways and Persistence Assessment.

No information available.

Advanced Analytical Techniques for Trace-Level Environmental Detection.

No information available.

Bioaccumulation Potential and Environmental Degradation Kinetics.

No information available.

In Silico Ecotoxicity Prediction and Environmental Risk Characterization.

No information available.

Future Research Directions and Unaddressed Scientific Inquiries Concerning 4 Desamine 4 Hydroxy Triamterene

Emerging Methodologies in Pteridine (B1203161) Chemical and Biological Research

The study of pteridines, the class of heterocyclic compounds to which 4-Desamine-4-hydroxy triamterene (B1681372) belongs, is being revolutionized by novel chemical and biological research techniques. numberanalytics.com Future investigations into 4-Desamine-4-hydroxy triamterene would benefit significantly from the application of these emerging methodologies.

Advanced analytical techniques are crucial for the precise detection and quantification of pteridines in biological samples. nih.gov Methodologies such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection offer high sensitivity and specificity for analyzing complex biological fluids. nih.goviarc.fr The inherent fluorescence of many pteridines can be leveraged for their detection. nih.gov Furthermore, understanding the stability of pteridines, which can exist in different oxidation states, is critical for accurate analysis. nih.gov

Novel synthetic approaches, including mechanochemistry, are providing more efficient and environmentally friendly ways to produce and modify pteridine compounds. mdpi.com These methods could be adapted for the synthesis of this compound and its derivatives, facilitating further study of their structure-activity relationships. The synthesis of pteridine derivatives is an active area of research with potential applications in treating a range of diseases, including cancer and neurological disorders. numberanalytics.com

Investigating the interactions of pteridines with metal ions is another promising research avenue. nih.gov Pterins are known to form stable complexes with metals, and these interactions are often crucial for their biological function. nih.gov Studying the potential of this compound to chelate metal ions could reveal new aspects of its biological activity.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological role of this compound, the integration of various "omics" technologies is essential. These high-throughput approaches allow for the simultaneous analysis of large sets of biological molecules, providing a comprehensive picture of cellular processes. nih.govfrontiersin.org

Genomics and Transcriptomics: These technologies can be used to identify genes and signaling pathways that are affected by this compound. By analyzing changes in gene expression in response to the compound, researchers can gain insights into its mechanism of action. nih.govulisboa.pt

Proteomics: This involves the large-scale study of proteins. Proteomic approaches can identify the protein targets with which this compound interacts, shedding light on its molecular function. nih.govnih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomics can be used to profile the metabolic changes induced by this compound, providing a detailed view of its impact on cellular metabolism. researchgate.netmdpi.com

By combining data from these different omics platforms, researchers can construct detailed models of the biological systems influenced by this compound. nih.gov This systems biology approach is crucial for understanding the complex interactions between the compound and the biological environment. nih.gov

Computational Chemistry and Artificial Intelligence Applications in Drug Discovery and Environmental Fate Prediction

Machine learning (ML) models can be trained on large datasets of chemical compounds and their biological activities to predict the potential therapeutic effects of new molecules. nih.govresearchgate.net Such models could be used to predict the bioactivity of this compound and its derivatives, helping to prioritize compounds for further experimental testing. plos.org ML can also be used to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical aspect of drug development. mdpi.com

Generative AI algorithms have the capability to design novel compounds with desired properties. lifechemicals.com These tools could be used to generate new pteridine derivatives based on the structure of this compound, with potentially improved efficacy or safety profiles.

Molecular docking simulations can predict how a molecule like this compound binds to a specific protein target. nih.govijfmr.com This information is invaluable for understanding its mechanism of action and for designing more potent and selective inhibitors.

Beyond drug discovery, computational models can also be used to predict the environmental fate of this compound. Understanding how the compound behaves in the environment is crucial for assessing its potential ecological impact.

Collaborative Interdisciplinary Research Initiatives for Holistic Understanding

A comprehensive understanding of this compound requires a collaborative effort from researchers across multiple disciplines. The complexity of biological systems and the multifaceted nature of drug discovery necessitate the integration of expertise from chemistry, biology, pharmacology, computational science, and medicine. jhu.edumdpi.com

Key areas for interdisciplinary collaboration include:

Translational Research: Bridging the gap between basic scientific discoveries and clinical applications is a major challenge. jhu.edu Collaborative teams of basic scientists and clinicians are needed to translate findings on the biological activity of this compound into potential therapeutic strategies.

Systems Biology: As mentioned earlier, a systems-level understanding of the effects of this compound requires the integration of experimental data from various omics platforms with computational modeling. nih.gov This necessitates close collaboration between experimental biologists and computational modelers.

Data Sharing and Knowledge Integration: The development of centralized databases and knowledge graphs can facilitate the sharing and integration of data from different research groups. nih.gov This allows for a more comprehensive analysis of the available information and can help to identify new research directions.

By fostering a collaborative research environment, the scientific community can accelerate progress in understanding the role of this compound in biology and explore its full therapeutic potential.

Q & A

Q. What experimental controls are essential to isolate triamterene’s effects from confounding diuretics in hypertension studies?

- Methodological Answer : Use double-blind crossover trials with placebo arms. Control for sodium/potassium intake via dietary logs and serum electrolyte monitoring. Apply LC-MS/MS to differentiate triamterene from HCTZ metabolites in urine samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.